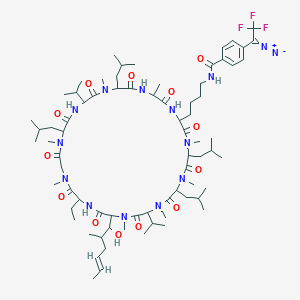
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone, also known as EFPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFPE is a synthetic organic compound that is commonly used as a building block in the synthesis of other chemical compounds. In
Mécanisme D'action
The mechanism of action of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes that are involved in the development and progression of various diseases. 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has been shown to inhibit the activity of enzymes such as tyrosine kinases, which play a critical role in the development of cancer.
Effets Biochimiques Et Physiologiques
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is a potent inhibitor of cancer cell growth and proliferation. 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is its ease of synthesis. 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone can be synthesized in a laboratory setting with relative ease, making it a readily available compound for scientific research. However, one of the main limitations of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone. One area of research that is currently being explored is the development of new drugs that target tyrosine kinases. 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has been shown to be a potent inhibitor of these enzymes, making it a promising candidate for the development of new cancer drugs. Additionally, 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has been shown to have potential as a lead compound for the development of new antibiotics, which could help to address the growing problem of antibiotic resistance. Finally, further research is needed to fully understand the mechanism of action of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone and its potential applications in other areas of scientific research.
In conclusion, 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is a promising compound that has gained attention in recent years due to its potential applications in scientific research. The ease of synthesis and potent inhibitory effects of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone make it a promising candidate for the development of new drugs and antibiotics. While there are limitations to working with 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone, the potential benefits of this compound make it an important area of research for the future.
Méthodes De Synthèse
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone can be synthesized through a multi-step process that involves the reaction of 6-ethoxypyridin-3-amine with trifluoroacetic anhydride. The resulting product is then treated with sodium hydroxide to yield 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone. The synthesis of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is relatively straightforward and can be performed in a laboratory setting with relative ease.
Applications De Recherche Scientifique
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has been shown to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has been shown to have potential as a lead compound for the development of new drugs that target a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(6-ethoxypyridin-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-7-4-3-6(5-13-7)8(14)9(10,11)12/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZMIQVFQVRILI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563383 |
Source


|
| Record name | 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone | |
CAS RN |
132877-25-9 |
Source


|
| Record name | 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














